4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl and phenyl groups, as well as a thiol group.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, to which this compound belongs, exhibit a wide range of biological activities . They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that triazoles, in general, have a similar mechanism of action to imidazoles, but with a slower metabolic rate, better oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound may interact with its targets in a similar manner, potentially inhibiting their function or altering their activity.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may interact with multiple pathways
Pharmacokinetics
It is known that triazoles generally have good oral bioavailability and a slower metabolic rate compared to imidazoles . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with ethyl and phenyl-substituted hydrazines. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water, which are refluxed together to yield the desired triazole compound . The reaction conditions often include heating and the use of organic solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield
Biological Activity
4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure comprising a five-membered ring with three nitrogen atoms and a sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with related compounds.
Chemical Structure
The molecular formula of this compound is CHNS. The presence of the ethyl and phenyl groups along with the thiol functionality contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated that at concentrations ranging from 31.25 to 125 μg/mL, this compound showed efficacy against various microbial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Microbial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Escherichia coli | 31.25 | 62.5 |
Staphylococcus aureus | 62.5 | 125 |
Pseudomonas aeruginosa | 31.25 | 62.5 |
Candida albicans | 62.5 | 125 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific enzymes involved in cancer cell proliferation by forming covalent bonds with cysteine residues in proteins . In vitro studies have indicated that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to their inhibition.
- Metal Ion Interaction : The triazole ring can interact with metal ions, influencing biochemical pathways that are critical for microbial and tumor cell survival .
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities. Below is a comparison highlighting key features:
Compound Name | Key Features | Activity Level |
---|---|---|
4-methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains a methoxy group affecting activity | Moderate |
4-(pyridinyl)-5-(phenyl)-4H-1,2,4-triazole | Different heterocyclic substitution | High |
5-(3-fluorophenyl)-4H-1,2,4-triazole | Fluorine substitution altering electronic properties | Variable |
Case Studies
Recent studies have focused on the synthesis of new derivatives based on the triazole scaffold to enhance biological activity. For instance:
- Hydrazone Derivatives : New derivatives synthesized from triazole-thiol compounds exhibited increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
- S-substituted Derivatives : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial activity among derivatives tested against various pathogens .
Properties
IUPAC Name |
4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMMYPNEWSRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350692 | |
Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26131-61-3 | |
Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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